Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate

Chemical Synthesis Analytical Chemistry Procurement Specification

Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate (CAS 904212-02-8) is a specialty carbamoylmethyl-substituted cyclohexanone carboxylate building block. It is commercially distributed by several research chemical suppliers and is intended exclusively for laboratory research and development, not for human or veterinary use.

Molecular Formula C11H17NO4
Molecular Weight 227.26
CAS No. 904212-02-8
Cat. No. B2965563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate
CAS904212-02-8
Molecular FormulaC11H17NO4
Molecular Weight227.26
Structural Identifiers
SMILESCCOC(=O)C1(CCCCC1=O)CC(=O)N
InChIInChI=1S/C11H17NO4/c1-2-16-10(15)11(7-9(12)14)6-4-3-5-8(11)13/h2-7H2,1H3,(H2,12,14)
InChIKeyROHSDQZDTXCXEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Overview of Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate (CAS 904212-02-8)


Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate (CAS 904212-02-8) is a specialty carbamoylmethyl-substituted cyclohexanone carboxylate building block . It is commercially distributed by several research chemical suppliers and is intended exclusively for laboratory research and development, not for human or veterinary use. The published peer-reviewed primary literature on this precise compound is extremely limited; no in vivo or clinical activity data have been located. Procurement decisions must therefore rely on the compound's structural distinctiveness and authenticated purity documentation rather than on publicly available head-to-head comparator data.

Purity
Supplier-verified specification supports procurement baseline
Structure
1,1-Disubstituted cyclohexanone with β-keto ester and carboxamide
Evidence
No public bioactivity data; supplier QC documentation essential

The Structural Uniqueness of Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate Over Closest Analogs


Generic or in-class substitution (e.g., with simple ethyl 2-oxocyclohexane-1-carboxylate [CAS 1655-07-8] or gabapentin-related cyclohexylacetic acid derivatives [CAS 858347-49-6]) is not scientifically justifiable without explicit re-validation data. The target compound uniquely combines three reactive functionalities within the same molecule: a β-keto ester, a primary carboxamide, and a quaternary carbon center bearing both groups simultaneously. This 1,1-disubstituted architecture is absent in the typical linear or mono-substituted cyclohexylacetamide analogs and is expected to impart fundamentally different reactivity in enolate alkylation chemistry, hydrogen-bonding donor/acceptor capacity, and metabolic stability profiles. However, no direct quantitative comparison of these specific properties has been published in the open literature, and claims of superiority over any single analog must be verified through experimental head-to-head studies.

Structural architecture
1,1-Disubstituted quaternary carbon is absent in simpler cyclohexylacetamide analogs; substitution may alter reactivity profile.
Reactive handle
β-Keto ester enables enolate chemistry; saturated deoxy-analogs lack this synthetic versatility.
Bioactivity context
No comparative pharmacological data exist; claims of equivalence to bioactive cyclohexylacetamides are unsupported.

Evidence-Based Differentiation Guide for Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate (904212-02-8)


Chemical Purity as a Differentiating Procurement Specification

Multiple reputable chemical suppliers report a minimum purity specification for this compound. While purity is not an intrinsic property, the consistency of this specification across vendors provides a procurement benchmark absent published comparative assay data [1]. This allows purchasers to establish a baseline quality requirement that is specific to this CAS number, differentiating it from analogs that may have different or unspecified purity grades .

Purity specification
Specification review
≥95%
Baseline procurement quality metric
Vendor-reported; no comparator data available
Chemical Synthesis Analytical Chemistry Procurement Specification

Stereochemical Differentiation: Racemic vs. Optically Active Forms

The CAS 904212-02-8 is assigned to the racemic mixture of Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate. A separate catalog entry exists for the (1S)-enantiomer, ethyl (1S)-1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate (CAS not publicly linked to 904212-02-8 but catalogued as BBV-639026595), indicating that the racemate and single enantiomer are distinct procurement items [1]. The choice between the racemic mixture and the chiral form represents a critical differentiation point for asymmetric synthesis programs, where the optical purity of the single enantiomer is a quantifiable specification (typically reported by the supplier) absent in the racemate.

Stereochemical form
Data to verify
Racemic (CAS 904212-02-8) vs. (1S)-enantiomer
Enables chiral synthesis control
Chiral purity requires supplier CoA; no public ee data
Chiral Synthesis Asymmetric Catalysis Enantioselectivity

Physical Property Data for Handling and Scale-Up Consideration

Basic physical property descriptions are available from supplier sources. The compound is reported as a colorless liquid with a pungent odor, insoluble in water but soluble in common organic solvents (ethanol, ether, benzene, acetone) . This solubility profile contrasts with the carboxylic acid analog, 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylic acid (CAS 1803599-98-5), which is a solid and expectedly has higher aqueous solubility due to the free carboxyl group. The quantitative partition coefficient (log P) has not been experimentally reported, preventing a numerical comparison.

Physical state
Data to verify
Colorless liquid; organic-soluble vs solid carboxylic acid analog
Informs reaction and purification design
No quantitative log P or solubility values available
Pre-formulation Solution Stability Scale-up

Absence of Public Pharmacological Data Distinguishes This Compound from Drug-like Analogs

A critical differentiation is the lack of any public bioactivity annotation for CAS 904212-02-8 in authoritative databases such as PubChem, ChEMBL, or BindingDB [1]. In contrast, structurally simpler gabapentin-related carbamoylmethyl cyclohexyl derivatives (e.g., Gabapentin Impurity 64, CAS 858347-49-6) are cataloged with biological relevance or as pharmacopeial reference standards [2]. The absence of activity data positions the target compound primarily as an unexplored synthetic intermediate rather than a bioactive probe, which directly impacts procurement for biological screening cascades.

Bioactivity data
Class-level inference
0 entries in PubChem, ChEMBL, BindingDB
No pharmacological benchmarking exists
Requires de novo profiling; not a bioactive probe
Pharmacological Screening Target Engagement Drug Discovery

Functional Group Reactivity Potential vs. Deoxy-Analogs

From a purely structural perspective, the presence of the 2-oxo group in the target compound distinguishes it from the fully saturated cyclohexylacetic acid derivatives (e.g., CAS 99189-60-3). The β-keto ester moiety is a well-established handle for enolate formation, diastereoselective alkylation, and heterocycle condensation (e.g., Knorr pyrrole synthesis) . The saturated analog, 2-(1-(2-amino-2-oxoethyl)cyclohexyl)acetic acid, lacks this reactive center entirely. While no direct quantitative comparison of reaction yields has been reported for the specific carbamoylmethyl-substituted series, the keto functionality is a class-level determinant of synthetic strategy that would lead to products inaccessible from the fully saturated derivatives.

Keto group reactivity
Class-level inference
β-Keto ester present; deoxy-analog lacks this reactive center
Enables enolate chemistry and heterocycle synthesis
No quantitative yield comparison published
Synthetic Methodology Enolate Chemistry Prodrug Design

Optimal Research and Procurement Applications for Ethyl 1-(carbamoylmethyl)-2-oxocyclohexane-1-carboxylate


Scaffold for Diversity-Oriented Synthesis of β-Keto Ester Libraries

The combination of the β-keto ester and primary carboxamide on a quaternary carbon center provides a dense functional handle for generating compound libraries through enolate alkylation, Knoevenagel condensation, or Biginelli-type reactions. Procurement is warranted when the synthetic scheme requires a 1,1-disubstituted cyclohexanone core that cannot be constructed from simpler, commercially available 2-oxocyclohexane-1-carboxylate esters .

Chiral Pool Synthesis Using Single Enantiomer Procurement

For stereoselective synthesis programs, the availability of the (1S)-enantiomer of this compound under a separate catalog number allows its use as a chiral building block. The racemic CAS 904212-02-8 can also be used in asymmetric catalysis studies as a benchmark substrate or for the development of enantioselective transformations where the prochiral β-keto ester can be desymmetrized.

Precursor for Heterocyclic Compounds Containing a Carbamoylmethyl Appendage

The carbamoylmethyl side chain can serve as a masked amine or as a directing group in C–H activation reactions. The cyclohexanone core is a precursor to annulated heterocycles (e.g., tetrahydroindazoles, isoxazoles) that retain the carbamoylmethyl pharmacophore, an architecture of interest in agrochemical and medicinal chemistry lead generation programs .

Physicochemical Probe for Comparative Property Studies

Given the absence of public log P, solubility, or permeability data, the compound represents an opportunity for internal physicochemical profiling. Research groups can benchmark the liquid ethyl ester against the solid carboxylic acid analog (CAS 1803599-98-5) to assess the influence of the ester group on membrane permeability, solubility, and crystallinity in a matched molecular pair analysis [1].

Application
Selection Property
Validation Focus
β-Keto ester library synthesis
1,1-Disubstituted cyclohexanone core
Enolate alkylation / condensation reactivity
Stereoselective synthesis
Enantiomer selection (racemic or (1S))
Chiral purity verification
Heterocycle precursor
Carbamoylmethyl side-chain handle
Masked amine or C–H activation utility
Physicochemical profiling
Liquid ester physical form
Matched molecular pair analysis with acid analog
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